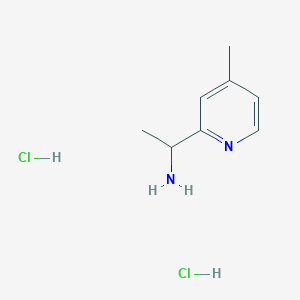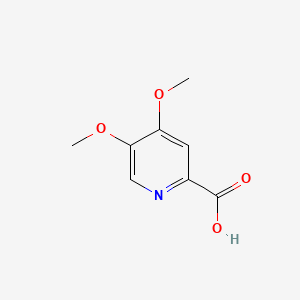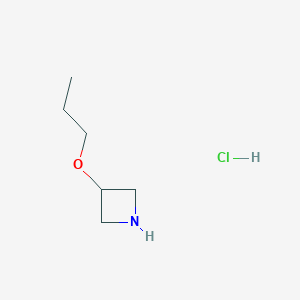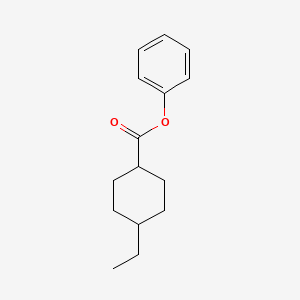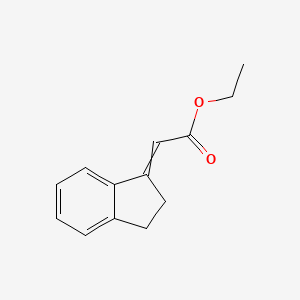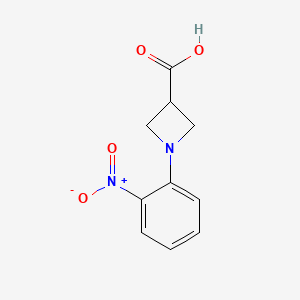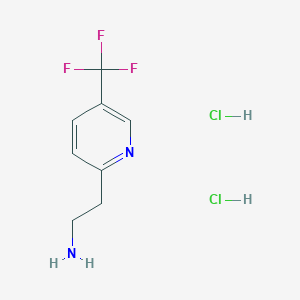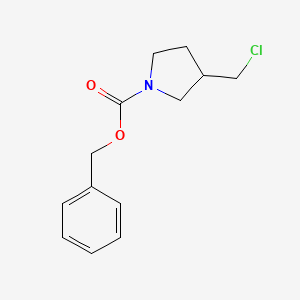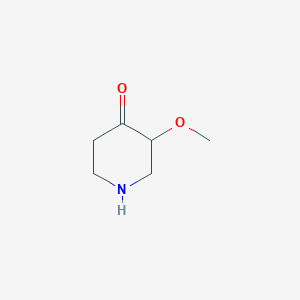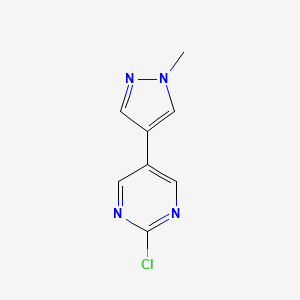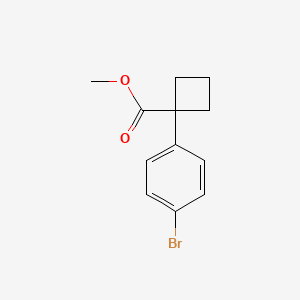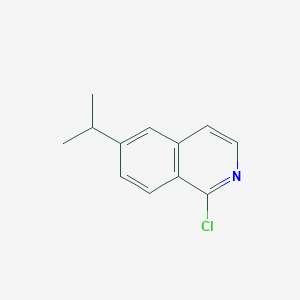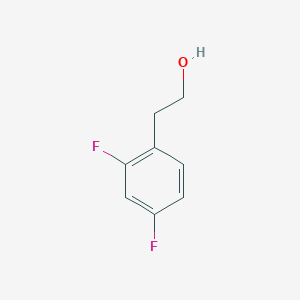
2-(2,4-ジフルオロフェニル)エタノール
概要
説明
2,4-Difluorobenzeneethanol is an organic compound with the molecular formula C8H8F2O It consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and an ethanol group at the 1 position
科学的研究の応用
2,4-Difluorobenzeneethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and detection purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Phenolic compounds are known to have antioxidant properties and can protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Difluorophenyl)ethanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
2-(2,4-Difluorophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonyl reductase enzymes, which are involved in the reduction of carbonyl compounds to alcohols. This interaction is crucial for the synthesis of certain pharmaceutical intermediates . Additionally, 2-(2,4-Difluorophenyl)ethanol can bind to specific receptors and proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-(2,4-Difluorophenyl)ethanol on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2-(2,4-Difluorophenyl)ethanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenyl)ethanol exerts its effects through various mechanisms. It can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been found to inhibit certain enzymes involved in the biosynthesis of lipids, thereby affecting lipid metabolism . Additionally, 2-(2,4-Difluorophenyl)ethanol can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 2-(2,4-Difluorophenyl)ethanol can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,4-Difluorophenyl)ethanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenyl)ethanol vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of 2-(2,4-Difluorophenyl)ethanol have been associated with toxic effects, including oxidative stress and apoptosis in certain tissues . Threshold effects have also been observed, where a specific dosage is required to elicit a measurable biological response .
Metabolic Pathways
2-(2,4-Difluorophenyl)ethanol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of the compound, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(2,4-Difluorophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(2,4-Difluorophenyl)ethanol is an important factor that affects its activity and function. It can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound exerts its effects in the appropriate cellular context .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzeneethanol typically involves the alkylation of 2,4-difluorobenzene with ethylene oxide in the presence of a Lewis acid catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of 2,4-Difluorobenzeneethanol can be achieved through a continuous-flow process, which allows for better control over reaction parameters and higher yields. This method involves the use of advanced reactors and precise monitoring of reaction conditions to optimize the production process .
化学反応の分析
Types of Reactions: 2,4-Difluorobenzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form 2,4-difluorobenzaldehyde.
Reduction: The compound can be reduced to form 2,4-difluorobenzene.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2,4-Difluorobenzaldehyde
Reduction: 2,4-Difluorobenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
類似化合物との比較
- 2,4-Difluoronitrobenzene
- 2,4-Difluoroaniline
- 2,4-Difluorobenzaldehyde
Comparison: 2,4-Difluorobenzeneethanol is unique due to the presence of both fluorine atoms and an ethanol group, which imparts distinct chemical propertiesThe ethanol group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .
特性
IUPAC Name |
2-(2,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQAPMRTVBEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

